molecular formula C22H24O4 B3491232 2,2-dimethyl-5,5-bis[(4-methylphenyl)methyl]-1,3-dioxane-4,6-dione

2,2-dimethyl-5,5-bis[(4-methylphenyl)methyl]-1,3-dioxane-4,6-dione

Cat. No.: B3491232
M. Wt: 352.4 g/mol
InChI Key: RHPYOFUKPOQJNQ-UHFFFAOYSA-N
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Description

2,2-dimethyl-5,5-bis[(4-methylphenyl)methyl]-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes two dioxane rings and multiple methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5,5-bis[(4-methylphenyl)methyl]-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzaldehyde with acetone in the presence of a base to form an intermediate, which is then subjected to further reactions to form the final product. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-5,5-bis[(4-methylphenyl)methyl]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2,2-dimethyl-5,5-bis[(4-methylphenyl)methyl]-1,3-dioxane-4,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5,5-bis[(4-methylphenyl)methyl]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 1,2-Bis(4-methylphenyl)ethane-1,2-dione
  • 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
  • 4,4’-Dimethylbenzil

Uniqueness

What sets 2,2-dimethyl-5,5-bis[(4-methylphenyl)methyl]-1,3-dioxane-4,6-dione apart from these similar compounds is its unique dioxane ring structure and the presence of multiple methylphenyl groups.

Properties

IUPAC Name

2,2-dimethyl-5,5-bis[(4-methylphenyl)methyl]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O4/c1-15-5-9-17(10-6-15)13-22(14-18-11-7-16(2)8-12-18)19(23)25-21(3,4)26-20(22)24/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPYOFUKPOQJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(C(=O)OC(OC2=O)(C)C)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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